2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Description
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
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Scientific Research Applications
Adhesive Polymers and Hydrolytically Stable Phosphonic Acid Monomers
Research by Moszner et al. (2001) explored the synthesis, radical polymerization, and adhesive properties of hydrolytically stable phosphonic acid monomers. These monomers demonstrate significant potential in creating water-soluble and hydrolytically stable adhesives, pointing towards applications in medical and industrial adhesives that require long-term stability in moist environments (Moszner et al., 2001).
Novel Synthesis Approaches for α-Ketoamide Derivatives
El‐Faham et al. (2013) tested OxymaPure as an additive in the carbodiimide approach for synthesizing a series of α-ketoamide derivatives, showing superior yields and purity compared to other methods. This study illustrates the compound's relevance in synthesizing complex organic molecules, potentially useful in drug discovery and organic chemistry (El‐Faham et al., 2013).
Synthesis of Isoxazole and Pyrazole Derivatives
Vicentini et al. (2000) presented a method for synthesizing isoxazole and pyrazole ortho-dicarboxylic acid esters, showcasing a pathway to novel organic compounds with potential applications in pharmaceuticals and material science (Vicentini et al., 2000).
Amphiphilic Copolymers for Biomedical Applications
Lee et al. (2003) explored the synthesis of amphiphilic random, gradient, and block copolymers, demonstrating their potential in creating temperature-sensitive materials for drug delivery systems and tissue engineering (Lee et al., 2003).
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-6-5-7-15(12-14)23-19(24)13-17(20(25)26)22-11-10-21-16-8-3-4-9-18(16)27-2/h3-9,12,17,21-22H,10-11,13H2,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANRKLBKHQOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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